molecular formula C7H12O3 B11771529 (R)-Ethyl tetrahydrofuran-2-carboxylate CAS No. 375825-11-9

(R)-Ethyl tetrahydrofuran-2-carboxylate

Cat. No.: B11771529
CAS No.: 375825-11-9
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-ZCFIWIBFSA-N
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Description

®-Ethyl tetrahydrofuran-2-carboxylate is a chiral ester compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing ®-Ethyl tetrahydrofuran-2-carboxylate involves the enantioselective hydrolysis of its esters. For instance, ethyl (±)-tetrahydrofuran-2-carboxylate can be hydrolyzed using an Aspergillus melleus protease in a potassium phosphate buffer to yield the desired ®-enantiomer . This method is scalable and provides high enantioselectivity.

Industrial Production Methods

Industrial production of ®-Ethyl tetrahydrofuran-2-carboxylate typically involves similar enzymatic hydrolysis processes, optimized for large-scale operations. The use of biocatalysts such as proteases ensures high specificity and yield, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Tetrahydrofuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran-2-methanol.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

®-Ethyl tetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-tetrahydrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Tetrahydrofuran-2-carboxylic acid: The oxidized form of the compound.

    Tetrahydrofuran-2-methanol: The reduced form of the compound.

Uniqueness

®-Ethyl tetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Properties

CAS No.

375825-11-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2R)-oxolane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

GQQLWKZRORYGHY-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCO1

Canonical SMILES

CCOC(=O)C1CCCO1

Origin of Product

United States

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